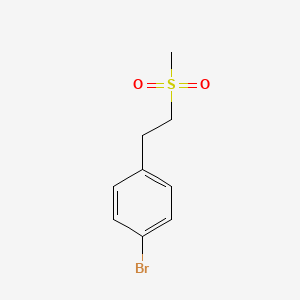

1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(2-methylsulfonylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZMLTGPVNAIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure Using Thiourea Dioxide

One common method for synthesizing compounds with a methylsulfonyl group involves the use of thiourea dioxide as a sulfur dioxide surrogate. This approach is efficient for constructing sulfones from alkyl bromides.

- Starting Materials: Alkyl bromide (e.g., 1-bromo-4-ethylbenzene), thiourea dioxide, PO(OMe)3, KI, TBAI, Cs2CO3.

- Solvent: DMSO.

- Conditions: Stirred at 80°C for 15 hours.

- Purification: Column chromatography (PE/EA = 2/1).

Example:

For the synthesis of a related compound, (2-(methylsulfonyl)ethyl)benzene, the yield is typically around 71% under similar conditions.

Alternative Methods

While specific details for the direct synthesis of 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene are limited, related compounds like 1-Bromo-4-(methylsulfonyl)benzene can be synthesized using palladium-catalyzed reactions. These methods often involve the use of palladium catalysts and various ligands in solvents like toluene or NMP.

Example Conditions for Related Compounds:

- Catalyst: Pd2(dba)3 with ligands like BINAP.

- Solvent: Toluene.

- Conditions: Heated at 100°C under inert atmosphere for 15 hours.

- Yield: Varies, often around 20% for certain transformations.

Analysis of Preparation Methods

Comparison of Methods

| Method | Starting Materials | Conditions | Yield |

|---|---|---|---|

| Thiourea Dioxide | Alkyl bromide, thiourea dioxide, PO(OMe)3, KI, TBAI, Cs2CO3 | 80°C, 15h, DMSO | 71% (related compound) |

| Palladium-Catalyzed | Bromo-aryl compound, palladium catalyst, ligand | 100°C, 15h, Toluene | 20% (related compound) |

Challenges and Considerations

- Selectivity: Ensuring the correct placement of the methylsulfonyl group can be challenging.

- Yield: Yields can vary significantly depending on the method and conditions used.

- Purification: Effective purification techniques are crucial due to the potential for side products.

Chemical Reactions Analysis

1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various solvents like toluene or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene serves as a critical intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, which are fundamental in forming carbon-carbon bonds.

- It has been utilized in the synthesis of piperazine derivatives, which are important in medicinal chemistry for developing new pharmaceuticals .

-

Pharmaceutical Development

- The compound is pivotal in synthesizing pharmacologically active molecules. For instance, it has been used to create piperazine derivatives that exhibit potential therapeutic effects against various diseases .

- A notable synthesis involves the reaction of 1-bromo-4-(methylsulfonyl)benzene with piperazine under palladium-catalyzed conditions, yielding compounds with significant biological activity .

-

Agrochemical Applications

- Due to its ability to modify biological pathways, this compound can be employed in the development of agrochemicals. Its derivatives may enhance crop protection and yield by acting as herbicides or fungicides.

-

Material Science

- The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and other materials that require specific chemical functionalities.

Case Study 1: Synthesis of Piperazine Derivatives

In a study focusing on the synthesis of 1-(4-(methylsulfonyl)phenyl)piperazine, researchers employed 1-bromo-4-(methylsulfonyl)benzene as a starting material. The reaction was carried out under inert conditions using palladium catalysts, resulting in a yield of approximately 20%. This demonstrates the compound's utility in synthesizing complex pharmaceutical agents .

Case Study 2: Agrochemical Development

Research has indicated that derivatives of 1-bromo-4-(methylsulfonyl)benzene exhibit herbicidal properties. In laboratory tests, these derivatives were shown to inhibit the growth of specific weed species, suggesting their potential application as environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene involves its ability to participate in various chemical reactions due to the presence of the bromine and methylsulfonyl groups. The bromine atom can act as a leaving group in substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction . These functional groups enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

(a) 1-Bromo-4-(methylsulfonyl)benzene (CAS: 3466-32-8)

- Molecular Formula : C₇H₇BrO₂S

- Molecular Weight : 235.10 g/mol

- Key Differences : Lacks the ethyl linker, with the sulfonyl group directly attached to the benzene ring. This reduces steric bulk but enhances electron-withdrawing effects, making it more reactive in nucleophilic aromatic substitutions. Purity exceeds 98% .

- Applications: Used in Sonogashira couplings to synthesize alkynyl derivatives .

(b) 1-Bromo-3-(methylsulfonyl)benzene (CAS: 34896-80-5)

- Molecular Formula : C₇H₇BrO₂S

- Molecular Weight : 235.10 g/mol

- Key Differences : Sulfonyl group at the meta position, altering electronic and steric interactions. Similarity score: 0.83 compared to the target compound .

(c) 1-Bromo-4-(isopropylsulfonyl)benzene (CAS: 70399-02-9)

Halogenated Ethyl-Benzene Analogues

(a) 1-Bromo-4-[2-(4-bromophenyl)ethyl]benzene

- Molecular Formula : C₁₄H₁₂Br₂

- Molecular Weight : 356.06 g/mol

- Key Differences : Replaces the methylsulfonyl group with a bromophenyl substituent. This increases halogen content, enhancing utility in Ullmann or Suzuki couplings but reducing polarity .

(b) 1-(2-Bromoethoxy)-4-methylbenzene (CAS: N/A)

Functional Group Comparison Table

Biological Activity

1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene has the molecular formula . It appears as a white crystalline solid with a melting point of approximately 60 to 62 °C. The presence of the methylsulfonyl group suggests that it may interact with biological systems in ways similar to other sulfonyl-containing compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrO₂S |

| Melting Point | 60 - 62 °C |

| Appearance | White crystalline solid |

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit significant biological properties. The methylsulfonyl group is known for its role in enhancing the solubility and bioavailability of pharmaceutical agents.

Related Compounds and Their Activities

Research on structurally related compounds provides insights into the potential biological activities of this compound:

- Anticancer Activity : Compounds containing sulfonyl groups have been investigated for their anticancer properties. For instance, derivatives of benzene sulfonamides have shown significant growth inhibition against various cancer cell lines, including melanoma and ovarian cancer .

- Enzyme Inhibition : Similar compounds have been studied as inhibitors of specific enzymes such as V600EBRAF, which is implicated in various cancers. For example, certain sulfonamide derivatives demonstrated high inhibitory effects, suggesting that this compound may exhibit similar enzyme interactions .

Study on Sulfonamide Derivatives

A study examined the anticancer profiles of various benzene sulfonamide derivatives against the NCI 60 cancer cell line panel. Compounds with halogen substitutions showed varying degrees of inhibition, indicating that structural modifications can significantly influence biological activity. The most potent inhibitors had IC50 values in the low micromolar range .

Mechanistic Insights

The mechanism of action for related sulfonamide compounds often involves binding to specific targets within cancer cells, leading to altered signaling pathways that inhibit cell proliferation. Research indicates that these compounds can affect cellular processes such as apoptosis and cell cycle progression .

Q & A

Q. What are common synthetic routes to 1-Bromo-4-(2-(methylsulfonyl)ethyl)benzene, and what are their limitations?

The compound is typically synthesized via transition metal-free decarboxylative olefination of carboxylic acid salts. A representative method involves reacting 3-(4-bromophenyl)propan-1-ol with NaH and aryl sulfonates under reflux conditions, followed by purification via silica gel chromatography . Key limitations include moderate yields (e.g., 34–72%) and challenges in controlling regioisomer ratios (e.g., 94:6 A:B regioisomer distribution) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming regiochemistry and isomer ratios. For example, NMR peaks at δ 7.93 (d, J = 8.5 Hz) and δ 2.28 (s, –CCH) distinguish the major (E)-isomer .

- HRMS : Validates molecular weight (e.g., CHBrOSNa [M+Na] requires 372.9874; observed 372.9870) .

- IR Spectroscopy : Peaks at 1302 cm (S=O stretch) confirm the methylsulfonyl group .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and toxicity (H302) .

- Storage : Keep in a cool, dry place away from oxidizing agents. Decomposition products may include SO and brominated hydrocarbons .

Advanced Research Questions

Q. How can regioisomeric and geometric isomerism be controlled during synthesis?

Isomer control relies on optimizing reaction conditions:

- Temperature : Lower temperatures (e.g., 0°C) favor kinetic products, while reflux promotes thermodynamic stability .

- Catalysts : Transition metal-free conditions reduce side reactions but may limit stereoselectivity. For example, (E)-isomer dominance (>95%) is achieved via steric hindrance in olefination .

- Purification : Silica gel chromatography resolves regioisomers (A:B = 94:6), as shown in NMR data (δ 149.3 for A vs. δ 138.7 for B) .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

- Pre-activation : Use of Pd catalysts (e.g., Pd(PPh)) with aryl bromides improves coupling efficiency in Suzuki-Miyaura reactions .

- Solvent Optimization : Polar aprotic solvents (THF, DMF) enhance solubility of the sulfonyl group .

- Additives : KCO or CsCO facilitates deprotonation, critical for nucleophilic aromatic substitution .

Q. How does the methylsulfonyl group influence reactivity in electrophilic substitution?

The –SOCH group is strongly electron-withdrawing, directing electrophiles to the para position relative to the bromine. This is evidenced by preferential bromination at the 4-position in related sulfonylbenzene derivatives .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?

- Isomer Cross-Validation : Compare experimental data with computed spectra (e.g., PubChem’s InChI-derived predictions) .

- Deuterated Solvents : Use CDCl or DMSO-d to eliminate solvent interference in NMR .

- 2D NMR : HSQC and COSY clarify ambiguous proton-carbon correlations in complex mixtures .

Applications in Research

Q. What role does this compound play in medicinal chemistry?

It serves as a key intermediate in synthesizing sulfonamide-based therapeutics, such as apremilast analogs for inflammatory diseases . The sulfonyl group enhances binding affinity to enzyme active sites (e.g., PDE4 inhibitors) .

Q. How is it utilized in materials science?

The compound is a precursor for conductive polymers, where the sulfonyl group improves thermal stability. Applications include organic semiconductors and photovoltaic devices .

Methodological Recommendations

- Synthesis : Prioritize transition metal-free protocols to avoid contamination in pharmaceutical intermediates .

- Purification : Combine column chromatography with recrystallization (hexane:EtOAc, 85:15) for high-purity isolates .

- Safety : Monitor for HS release during decomposition using gas detectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.